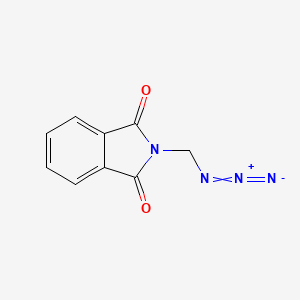

Phthalimide, N-(azidomethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

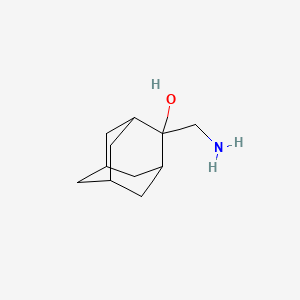

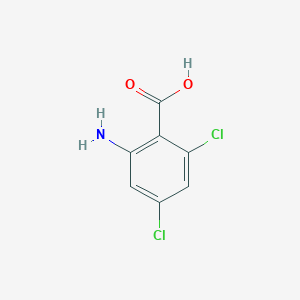

Phthalimide, N-(azidomethyl)- is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The azidomethyl group attached to the phthalimide core introduces unique reactivity, making this compound valuable in various chemical transformations and research applications.

Mechanism of Action

Target of Action

Phthalimides, including N-(azidomethyl)-phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are known to target cancer cells, exhibiting antiproliferative activity against various types of cancer cells . .

Mode of Action

It is known that phthalimides can induce apoptosis and/or inhibit cell cycle progression . They can also cause irreversibility in the cell cycle, inducing arrest in the S phase .

Biochemical Pathways

It is known that phthalimides can affect the cell cycle and induce apoptosis , which suggests that they may interact with pathways related to cell growth and death.

Pharmacokinetics

The chemical core of phthalimides shows that these structures are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that N-(azidomethyl)-phthalimide may have good bioavailability.

Result of Action

N-(azidomethyl)-phthalimide, like other phthalimides, has been shown to exhibit antiproliferative activity against cancer cells . It can reduce the ability of these cells to form new clones and can induce necrosis and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalimide, N-(azidomethyl)- can be synthesized through several methods. One common approach involves the reaction of phthalimide with azidomethyl reagents under specific conditions. For instance, the reaction of phthalimide with sodium azide and formaldehyde in the presence of a base can yield N-(azidomethyl)phthalimide. The reaction typically requires controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of phthalimide, N-(azidomethyl)- often involves large-scale batch processes. The synthesis may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Phthalimide, N-(azidomethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for azide reduction.

Major Products Formed

Substitution: Products include N-substituted phthalimides.

Cycloaddition: Triazole derivatives are formed.

Reduction: The primary amine derivative of phthalimide is produced.

Scientific Research Applications

Phthalimide, N-(azidomethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.

Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.

Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Comparison with Similar Compounds

Phthalimide, N-(azidomethyl)- can be compared with other azidomethyl derivatives and phthalimide compounds:

Phthalimide: The parent compound lacks the azidomethyl group, making it less reactive in cycloaddition reactions.

N-(Azidomethyl)benzamide: Similar to phthalimide, N-(azidomethyl)- but with a benzamide core, offering different reactivity and applications.

N-(Azidomethyl)maleimide: Contains a maleimide core, which is more reactive in Michael addition reactions compared to phthalimide.

The uniqueness of phthalimide, N-(azidomethyl)- lies in its combination of the phthalimide core and the azidomethyl group, providing a versatile platform for various chemical transformations and research applications.

Properties

IUPAC Name |

2-(azidomethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-12-11-5-13-8(14)6-3-1-2-4-7(6)9(13)15/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJLEUNDCSFOHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

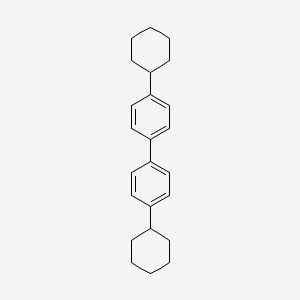

C1=CC=C2C(=C1)C(=O)N(C2=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181464 |

Source

|

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-88-5 |

Source

|

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)